molecular formula C9H14N2O B13130062 (R)-1-(6-Methoxypyridin-2-yl)propan-1-amine

(R)-1-(6-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B13130062
M. Wt: 166.22 g/mol
InChI Key: RUCLVZZNRUKYFG-SSDOTTSWSA-N
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Description

®-1-(6-Methoxypyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a propan-1-amine chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent.

    Reduction: The resulting intermediate is then reduced to introduce the amine group at the 1-position of the propan chain.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyridin-2-yl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

®-1-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-(6-Methoxypyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.

    1-(6-Methoxypyridin-2-yl)butan-1-amine: A similar compound with a longer alkyl chain.

Uniqueness

®-1-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and amine chain make it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(6-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3/t7-/m1/s1

InChI Key

RUCLVZZNRUKYFG-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=NC(=CC=C1)OC)N

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)N

Origin of Product

United States

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